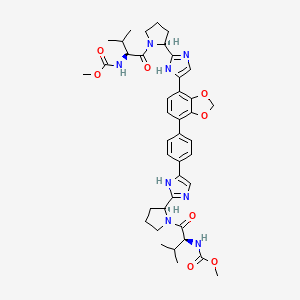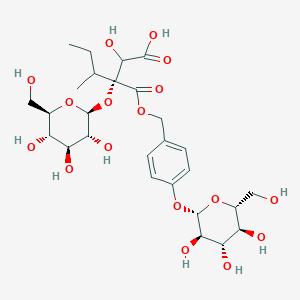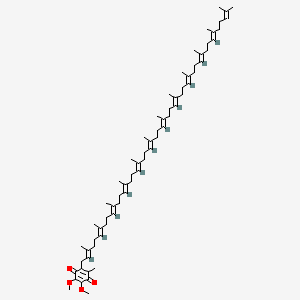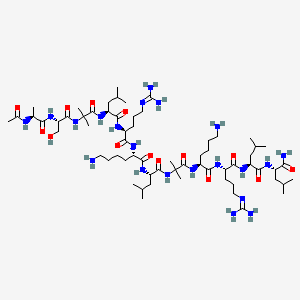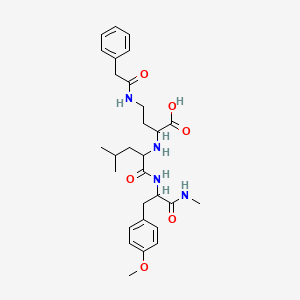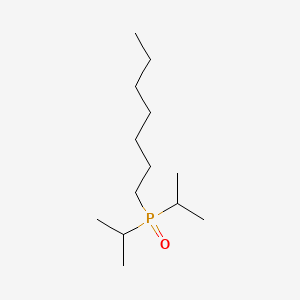
Diisopropyl heptyl phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryosim-1 is a TRPM8 agonist.
Wissenschaftliche Forschungsanwendungen
Phosphinylation and Phosphorylation Agents
- Phosphinylation of Hydroxy Functions : Diisopropylamino phosphine derivatives are effective for the phosphorylation of hydroxy functions, leading to phosphorylated substrates after specific oxidation and protection group removal processes (Bannwarth & Küng, 1989).
Catalysts and Reagents in Synthesis
- Polyisobutylene-Supported Phosphines : Alkyldiaryl- and triarylphosphines bound to polyisobutylene (PIB) can act as catalysts in addition and allylic amination reactions or as reagents in aza-Wittig and Mitsunobu reactions, with the potential for recycling and regeneration (Bergbreiter, Yang, & Hobbs, 2011).
Reduction Methods for Phosphine Oxides
- Reduction of Secondary Phosphine Oxides : Diisobutylaluminum hydride and triisobutylaluminum have been identified as effective reductants for secondary phosphine oxides, including various classes such as diaryl, arylalkyl, and dialkyl members (Busacca et al., 2005).
Structural and Property Studies
- Effect of Methoxy Groups on Triarylphosphines : The introduction of methoxy groups in triarylphosphines like Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine slightly lowers oxidation potential and contributes to a blue-shift in UV-Vis absorption (S. Sasaki, K. Sasaki, & Yoshifuji, 2008).
Nanoparticle Applications
- Phosphine Oxide Polymers for Nanoparticles : Phosphine oxide polymers have been developed for transferring various nanoparticles from organic solvents to water, maintaining their physical properties and reactivities (Sang-Wook Kim et al., 2005).
Lanthanide Phosphine Oxide Complexes
- Applications in Nuclear Fuels and Photoluminescent Devices : Phosphine oxide complexes with lanthanide metals are studied for applications in nuclear fuel reprocessing and photoluminescent devices, among other areas (Platt, 2017).
Catalysis and Synthesis
- Air- and Moisture-Stable Preligands : Secondary phosphine oxides have been used as preligands in catalysis, particularly in transformations catalyzed by transition-metal complexes and in nucleophilic catalysis (Ackermann, 2006).
Eigenschaften
CAS-Nummer |
1487170-15-9 |
|---|---|
Produktname |
Diisopropyl heptyl phosphine oxide |
Molekularformel |
C13H29OP |
Molekulargewicht |
232.35 |
IUPAC-Name |
1-Di(propan-2-yl)phosphorylheptane |
InChI |
InChI=1S/C13H29OP/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h12-13H,6-11H2,1-5H3 |
InChI-Schlüssel |
TXGFWTAHDCIQST-UHFFFAOYSA-N |
SMILES |
CCCCCCCP(C(C)C)(C(C)C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cryosim1; Cryosim 1; Cryosim-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



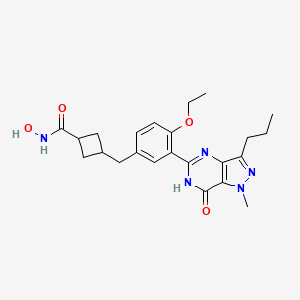
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
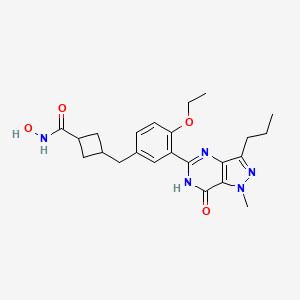
![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)

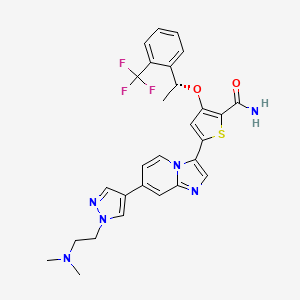
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

